{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride
Description
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride is a bicyclic compound featuring a cyclopentene ring substituted with an aminophenylmethyl group and a methanol moiety, stabilized as a hydrochloride salt. The cyclopentene ring introduces conformational rigidity due to its unsaturated structure, while the polar methanol group enhances hydrophilicity. The phenyl group attached to the amino moiety contributes to lipophilicity, creating a balance in solubility that may influence pharmacokinetic properties. This compound’s structural uniqueness lies in its hybridized cycloalkene core and dual functional groups, making it a candidate for applications in medicinal chemistry or catalysis .
Properties
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopent-3-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13;/h1-7,12,15H,8-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVJYNPVDFGPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride typically involves the following steps:
Formation of Cyclopentene Ring: The cyclopentene ring can be synthesized through various methods, such as the Diels-Alder reaction.
Introduction of Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde.
Attachment of Phenyl Group: The phenyl group can be attached via a Friedel-Crafts alkylation reaction.
Conversion to Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding aldehyde or ketone.
Reduction: Reduction reactions can reduce the compound to its amine form.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines.
Substitution: Alcohols, ethers, and esters.
Scientific Research Applications
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:
*Hypothetical molecular weight calculated based on formula C12H16ClNO (target).
2.2 Key Insights from Comparative Analysis
- This may enhance binding specificity in biological systems. The difluoromethylenyl group in (S)-3-amino-4-(difluoromethylenyl)cyclopentene () contrasts with the phenyl group in the target, offering distinct electronic effects (electron-withdrawing vs. aromatic).
- Functional Group Influence: The methanol (-CH2OH) group in the target and (1-amino-3,3-dimethylcyclohexyl)methanol () improves water solubility compared to esters (e.g., methyl carboxylate in ) or ketones (). Amino groups across analogs vary in substitution: primary (-NH2 in ), secondary (-NHCH3 in ), and tertiary (Mannich base in ), affecting basicity and metabolic stability.
- Biological and Pharmacological Implications: Estilefrine Hydrochloride (), with its ethanolamine backbone and hydroxyl group, targets adrenergic receptors, whereas the target’s cyclopentene-phenyl system may favor enzyme inhibition or allosteric modulation. Steric hindrance in dimethylcyclohexane derivatives () could reduce metabolic degradation compared to the target’s less hindered structure.
Biological Activity
Overview
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride, with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol, is a compound characterized by its unique cyclopentene structure combined with an amino group and a phenyl moiety. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structural features contribute to its biological properties. The cyclopentene ring provides a degree of rigidity, while the amino and phenyl groups enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| CAS Number | 1909336-69-1 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways, potentially influencing cell signaling, proliferation, and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptor sites, influencing downstream signaling cascades that affect cell behavior.
Biological Activity
Recent studies have highlighted the compound's potential in various biological assays:
- Antiproliferative Effects : In vitro studies demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential anti-cancer properties.
- Antimicrobial Activity : The compound exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy.
Case Study: Antiproliferative Activity
In a study examining the cytotoxic effects on HeLa and A549 cell lines, this compound showed IC50 values of 226 µg/mL and 242.52 µg/mL respectively, indicating its potential as an anticancer agent .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against E. coli and S. aureus, revealing minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL respectively . These results underscore the compound's potential as a therapeutic agent in treating bacterial infections.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride | Cyclopentene | Anticancer properties |
| Other amino-substituted cyclopentenes | Cyclopentene | Variable biological activities |
Q & A
Q. What are the optimal synthetic routes for {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride in laboratory settings?
The synthesis typically involves stereoselective cyclopentene functionalization. A validated method includes:
- Esterification and ring-opening : Reacting 2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride in ethanol at 0–10°C, followed by controlled warming to 30°C to form the hydrochloride intermediate.
- Reduction : Treating the intermediate with sodium borohydride in a dichloromethane-water mixture at ≤10°C to yield the final product. Key parameters include temperature control (±2°C) and stoichiometric precision to minimize byproducts .
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
- Chiral HPLC or SFC : Essential for resolving enantiomers, especially given the compound's bicyclic structure. Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) confirm regiochemistry via coupling constants (e.g., cyclopentene protons at δ 5.8–6.2 ppm with Hz).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 238.1234 for CHClNO) .
Q. What safety protocols are critical when handling this compound in vitro?
- PPE : Wear nitrile gloves, FFP3 respirators, and chemical-resistant goggles to prevent inhalation/skin contact (TLV: 0.1 mg/m).
- Ventilation : Use fume hoods with ≥0.5 m/s airflow for synthesis steps involving volatile reagents (e.g., thionyl chloride).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor agonism vs. antagonism)?
- Comparative Assays : Replicate studies across cell lines (e.g., HEK-293 vs. CHO-K1) to assess receptor-specific activity.
- Dose-Response Analysis : Use 8-point dilution series (1 nM–100 µM) to differentiate partial agonism from inverse effects.
- Structural Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes at serotonin (5-HT) vs. dopamine (D) receptors, correlating with in vitro data .
Q. What strategies are effective in separating enantiomers during synthesis or purification?
- Chiral Resolution : Employ diastereomeric salt formation with (+)- or (-)-dibenzoyltartaric acid in ethanol.
- Dynamic Kinetic Resolution : Use palladium-catalyzed asymmetric hydrogenation (e.g., (R)-BINAP ligand) to achieve >90% enantiomeric excess (ee).
- Crystallization-Induced Diastereomer Transformation : Exploit solubility differences in ethanol/water mixtures at -20°C .
Q. How should researchers design assays to study receptor-ligand interactions involving this compound?
- Radioligand Displacement : Use H-labeled ketanserin for 5-HT affinity (K calculations via Cheng-Prusoff equation).
- cAMP Functional Assays : Measure G-coupled receptor activity in transfected cells (e.g., GloSensor™).
- BRET/FRET Biosensors : Quantify real-time conformational changes in GPCRs upon compound binding .
Q. What computational methods validate the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess hydrolytic degradation at pH 7.4.
- DFT Calculations : Predict degradation pathways (e.g., HCl dissociation energy barriers using B3LYP/6-31G*).
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and analyze degradants via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., aqueous vs. DMSO)?
- Solvent Screening : Test solubility in 10+ solvents (e.g., PBS, DMSO, ethanol) using nephelometry.
- Co-Solvency Approaches : Optimize water:ethanol (70:30 v/v) mixtures with 0.1% Tween-80 to enhance aqueous stability.
- Thermodynamic Solubility : Use shake-flask method at 25°C/37°C with 24-h equilibrium .
Q. What experimental controls are essential when assessing cytotoxicity in neuronal cell lines?
- Mitochondrial Redox Controls : Include rotenone (Complex I inhibitor) and FCCP (uncoupler) in MTT assays.
- Apoptosis Markers : Co-stain with Annexin V-FITC/propidium iodide to distinguish necrosis from apoptosis.
- Batch Consistency : Validate compound purity (≥95% by HPLC) across replicates to exclude impurity-driven effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
